molecular formula C3H6Br2O B146513 1,3-Dibromo-2-propanol CAS No. 96-21-9

1,3-Dibromo-2-propanol

Cat. No. B146513
CAS RN: 96-21-9
M. Wt: 217.89 g/mol
InChI Key: KIHQZLPHVZKELA-UHFFFAOYSA-N
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Patent
US07776897B2

Procedure details

1,3-Dibromo-2-propanol, dimethoxymethane, and boron trifluoride diethyl ether complex were reacted in methylene chloride at room temperature to obtain 1,3-dibromo-2-(methoxymethoxy)propane.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][CH:3]([OH:6])[CH2:4][Br:5].[CH3:7][O:8][CH2:9]OC>C(Cl)Cl>[Br:1][CH2:2][CH:3]([O:6][CH2:7][O:8][CH3:9])[CH2:4][Br:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC(CBr)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCOC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrCC(CBr)OCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.